molecular formula C12H18N4O3S B2469403 3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole CAS No. 2034428-31-2

3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B2469403
CAS No.: 2034428-31-2
M. Wt: 298.36
InChI Key: ZNCYQEJHALVEGQ-UHFFFAOYSA-N
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Description

3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopentanecarbonyl group, an azetidinyl moiety, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the azetidinyl intermediate. The cyclopentanecarbonyl group is introduced through a cyclization reaction, followed by the sulfonylation of the azetidinyl ring. The final step involves the formation of the triazole ring through a cycloaddition reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular processes and pathways.

    Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its reactivity and versatility make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole: A simpler triazole derivative with similar core structure but lacking the cyclopentanecarbonyl and azetidinyl groups.

    1-cyclopentanecarbonylazetidine: Contains the cyclopentanecarbonyl and azetidinyl groups but lacks the triazole ring.

    Sulfonyl azetidines: Compounds with sulfonyl and azetidinyl groups but different substituents on the triazole ring.

Uniqueness

The uniqueness of 3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

cyclopentyl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c1-15-8-13-14-12(15)20(18,19)10-6-16(7-10)11(17)9-4-2-3-5-9/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCYQEJHALVEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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